CK2 inhibitor D11 CK2 inhibitor D11 Novel potent and selective inhibitor of CK2. modulating the aforementioned signaling cascades and counteracting 17-AAG-mediated up-regulation of HSP70 in brain cancer cells; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 84989-99-1
VCID: VC0006407
InChI: InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3
SMILES: COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O
Molecular Formula: C20H13Cl2NO4
Molecular Weight: 402.2 g/mol

CK2 inhibitor D11

CAS No.: 84989-99-1

Cat. No.: VC0006407

Molecular Formula: C20H13Cl2NO4

Molecular Weight: 402.2 g/mol

* For research use only. Not for human or veterinary use.

CK2 inhibitor D11 - 84989-99-1

CAS No. 84989-99-1
Molecular Formula C20H13Cl2NO4
Molecular Weight 402.2 g/mol
IUPAC Name 1,3-dichloro-6-[(4-methoxyphenyl)iminomethyl]dibenzofuran-2,7-diol
Standard InChI InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3
Standard InChI Key FACZKZGINIUSLP-UKTHLTGXSA-N
Isomeric SMILES COC1=CC=C(C=C1)N/C=C/2\C(=O)C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl
SMILES COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O
Canonical SMILES COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O

Chemical Identity and Structural Characteristics

CK2 inhibitor D11, chemically designated as 1,3-dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo(b,d)furan-2,7-diol, is a small-molecule kinase inhibitor derived from a dibenzofuran scaffold. Identified through high-throughput screening of the National Cancer Institute’s Diversity Set III library, D11 emerged as a potent and selective inhibitor of protein kinase CK2, a serine/threonine kinase implicated in oncogenesis .

Key Structural Features:

  • Core Scaffold: Dibenzofuran backbone with substituents at positions 1, 3, and 6.

  • Functional Groups: Chlorine atoms at positions 1 and 3, a methoxyphenyl imino group at position 6, and hydroxyl groups at positions 2 and 7.

  • Isomerism: The (E)-configuration of the imino group is critical for kinase inhibition .

PropertyValueSource
Molecular FormulaC₂₂H₁₆Cl₂NO₃
Molecular Weight401.26 g/mol
IC₅₀ (CK2α)5.8–7.7 nM
IC₅₀ (CK2 Holoenzyme)~42 nM (K I′)

Mechanism of CK2 Inhibition and Cellular Effects

D11 exerts its inhibitory effects through mixed-type inhibition of CK2, characterized by reduced apparent maximum velocity (Vmax) and increased Michaelis-Menten constant (Km) for ATP .

Kinase Inhibition Profile

  • Selectivity: D11 inhibits CK2 with >98% selectivity over 354 tested kinases .

  • Binding Mode: Co-crystallization studies with CK2α reveal π-halogen interactions between the bromine (or chlorine) substituents and the gatekeeper residue Phe113 .

  • Enzyme Kinetics:

    • K I (Dissociation constant for free enzyme): 7.7 nM

    • K I′ (Dissociation constant for enzyme-substrate complex): 42 nM

Downstream Cellular Pathways

D11 modulates multiple oncogenic pathways:

PathwayEffect of D11Biological Consequence
HIF-1α StabilizationDestabilizes HIF-1α under hypoxia via CK2 inhibition .Downregulation of hypoxia-responsive genes.
EGFR/PI3K/AKTReduces EGFR expression and inhibits AKT/mTOR signaling .Induces apoptosis in resistant cancer cells.
NF-κB TranscriptionSuppresses NF-κB/p65 phosphorylation (S529), reducing transcriptional activity .Inhibits pro-survival and pro-migratory genes.
Heat Shock ResponseInhibits HSF1 transcriptional activity, reducing HSP70/HSP27 expression .Enhances cytotoxicity of HSP90 inhibitors.

Anticancer Efficacy in Preclinical Models

D11 demonstrates potent cytotoxicity in chemotherapy-resistant cancers, particularly glioblastoma and pancreatic adenocarcinoma.

Apoptosis Induction and Cell Cycle Arrest

  • Caspase Activation: D11 induces PARP, caspase-3, and caspase-9 cleavage in glioblastoma cells (U-87 MG) at 50 μM after 48 hours .

  • Cell Viability:

    • U-87 MG (Glioblastoma): 50% reduction in viability at 50 μM (24–48 hours) .

    • MIA PaCa-2 (Pancreatic): Significant apoptosis at 25–50 μM .

  • Cell Migration: Wound-healing assays show impaired migration in M059K (glioblastoma) and MIA PaCa-2 cells due to reduced NKCC1 expression .

Hypoxia-Responsive Gene Suppression

Under hypoxic conditions, D11 downregulates HIF-1α target genes critical for tumor adaptation:

GeneFold Change (D11 vs. Control)Function
VEGFA−11.028Angiogenesis
SLC2A1 (GLUT1)−1.162Glucose uptake
MMP9− (Data not quantified)Tumor invasion
PFKFB4−14.057Glycolysis regulation
CA9− (Data not quantified)pH regulation in hypoxia

Data derived from microarray analysis of U-87 MG cells under hypoxia

Synergistic Combinations and Mechanisms

D11 enhances the efficacy of conventional therapies by targeting stress response pathways.

Combination with HSP90 Inhibitors (e.g., 17-AAG)

  • HSP70 Reduction: Co-treatment with 17-AAG (0.5 μM) and D11 (50 μM) decreases HSP70 expression by ~50% in U-87 MG cells .

  • Autophagy Induction: Increased LC3-II conversion (autophagosome marker) in combination-treated cells .

  • HSF1 Inhibition: D11 suppresses HSF1-driven luciferase activity under heat shock (43°C), reducing HSP70 transcription .

Overcoming Chemotherapy Resistance

  • Cisplatin Synergy: CK2 inhibition (e.g., with D11 analogs) reverses cisplatin resistance by blocking DNA damage repair pathways .

  • CIGB-300 Combination: Preclinical models show enhanced antitumor efficacy in cervical cancer xenografts .

Structure-Activity Relationship (SAR) Insights

Recent studies on dibenzofuran derivatives highlight modifications to optimize CK2 inhibition:

CompoundModificationIC₅₀ (CK2)Key Interaction
D11Chlorine at C1/C3, methoxyphenyl imino7.7 nMπ-halogen (Cl) with Phe113
12bDichloro (C7/C9)5.8 nMHydrogen bonding at C8-OH
12cDibromo (C7/C9)5.8 nMBromine-π interaction at C9

Data from 2024 dibenzofuran analog studies

Critical Observations:

  • Halogen Effects: Bromine substitution (e.g., 12c) enhances kinase inhibition due to stronger π-halogen interactions .

  • Hydroxyl Group: The C8-OH group stabilizes binding through hydrogen bonding, as seen in 12b .

Challenges and Future Directions

While D11 shows promise, translational challenges remain:

  • In Vivo Efficacy: Limited data on pharmacokinetics and tumor penetration.

  • Selectivity: Off-target effects on CK2-related kinases require further profiling.

  • Resistance Mechanisms: Potential for adaptive upregulation of compensatory pathways (e.g., HSP27).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator